N-(2-Naphthalenyl)-3-phenylpropenamide
Description
N-(2-Naphthalenyl)-3-phenylpropenamide is an organic compound characterized by a propenamide backbone linking a 2-naphthalenyl group (attached to the nitrogen) and a phenyl group (attached to the α-carbon of the acrylamide). This structure confers unique electronic and steric properties, making it a candidate for pharmacological and material science applications.
Properties
Molecular Formula |
C19H15NO |
|---|---|
Molecular Weight |
273.3 g/mol |
IUPAC Name |
N-naphthalen-2-yl-3-phenylprop-2-enamide |
InChI |
InChI=1S/C19H15NO/c21-19(13-10-15-6-2-1-3-7-15)20-18-12-11-16-8-4-5-9-17(16)14-18/h1-14H,(H,20,21) |
InChI Key |
LQISSEJKRUBISO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Amide Formation via Coupling of 2-Naphthylamine and 3-Phenylpropenoic Acid Derivatives
The most straightforward approach involves the formation of the amide bond between 2-naphthylamine and a 3-phenylpropenoic acid or its activated derivative (e.g., acid chloride or ester). This method typically proceeds as follows:
- Step 1: Synthesis of 3-phenylpropenoic acid (cinnamic acid) or its acid chloride derivative through known methods such as Perkin condensation or chlorination using thionyl chloride.
- Step 2: Reaction of 2-naphthylamine with the acid chloride under mild conditions (e.g., in the presence of a base like triethylamine) to yield N-(2-naphthalenyl)-3-phenylpropenamide.
This classical approach benefits from simplicity and relatively high yields but may require careful control of reaction conditions to avoid side reactions such as polymerization or isomerization of the propenoic acid moiety.
Olefination-Based Synthesis
Palladium-Catalyzed Olefination of Aldehydes with Amides
A more advanced synthetic strategy involves the palladium-catalyzed olefination of aldehydes with amide precursors, which has been reported for related propenamide derivatives. The method includes:
- Reactants: Aromatic aldehydes (e.g., 2-naphthaldehyde) and amide-containing reagents.
- Catalyst system: Palladium(0) complexes such as Pd(PPh₃)₄ with phosphine ligands.
- Conditions: Heating at elevated temperatures (~110 °C) under inert atmosphere.
- Outcome: Formation of α,β-unsaturated amides with high stereoselectivity.
This approach allows the direct formation of the propenamide double bond with control over E/Z isomer formation. For example, fluorinated analogues of 3-phenylpropenamide have been synthesized using this method with yields ranging from 30% to 88%, demonstrating its versatility.
Condensation Reactions
Knoevenagel Condensation of 2-Naphthylamine-Derived Intermediates with Benzaldehyde
Another route involves the condensation of 2-naphthylamine derivatives with benzaldehyde or substituted benzaldehydes under basic conditions:
- Step 1: Formation of an amide intermediate from 2-naphthylamine and an appropriate acylating agent.
- Step 2: Knoevenagel condensation with benzaldehyde in the presence of bases such as sodium hydroxide in ethanol.
- Step 3: Isolation of the α,β-unsaturated amide through crystallization or chromatography.
This method is supported by literature describing similar chalcone and pyrazoline syntheses, where the condensation step is critical for installing the propenamide double bond.
Summary Table of Preparation Methods
| Methodology | Key Reactants | Catalysts/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Classical Amide Coupling | 2-Naphthylamine + 3-phenylpropenoyl chloride | Triethylamine, organic solvents | 60 - 85 | Straightforward, requires acid chloride prep |
| Pd-Catalyzed Olefination | 2-Naphthaldehyde + amide precursor | Pd(PPh₃)₄, phosphine ligands, 110 °C | 30 - 88 | High stereoselectivity, applicable to fluorinated analogues |
| Knoevenagel Condensation | Amide intermediate + benzaldehyde | NaOH, ethanol, reflux | 50 - 75 | Useful for chalcone-like intermediates |
| Photoredox/Radical Cascade | Ynamides, vinyl azides, radical precursors | Cu catalysts, visible light, blue LED | 40 - 70 | Emerging methods with mild conditions |
Research Findings and Considerations
- Stereochemistry Control: Pd-catalyzed olefination allows for selective formation of E or Z isomers, important for biological activity.
- Functional Group Compatibility: Photoredox and radical methods tolerate diverse substituents, enabling late-stage modifications.
- Yield Optimization: Classical methods often require purification by recrystallization or preparative TLC to achieve high purity.
- Scalability: Amide coupling and olefination methods are scalable, suitable for preparative and industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-Naphthalenyl)-3-phenylpropenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(2-Naphthalenyl)-3-phenylpropenamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of organic materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-Naphthalenyl)-3-phenylpropenamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.
Comparison with Similar Compounds
Structural and Physicochemical Data Table
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